B1577964 Brevinin-1Bd

Brevinin-1Bd

Cat. No.: B1577964
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1Bd is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of Pelophylax (formerly Rana) frogs. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (often termed the "Rana box"), which is critical for their biological activity . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis .

Structurally, this compound comprises 24 amino acid residues with a molecular weight of approximately 2.5 kDa. Its amphipathic α-helical conformation enhances membrane permeability, while the Rana box stabilizes the peptide against proteolytic degradation .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPAIAGVAAKFLPKIFCAISKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brevinin-1Bd shares functional and structural similarities with other amphibian-derived AMPs but differs in key aspects such as sequence specificity, potency, and selectivity. Below, we compare this compound with three closely related peptides: Brevinin-1 , Temporin , and Ranatuerin-2 .

Table 1: Structural and Functional Comparison of this compound and Related Peptides
Parameter This compound Brevinin-1 Temporin Ranatuerin-2
Length (residues) 24 25–27 10–14 20–25
Molecular Weight ~2.5 kDa ~2.6–2.8 kDa ~1.2–1.6 kDa ~2.3–2.7 kDa
Rana Box Present Present Absent Absent
Net Charge +5 +4 to +6 +2 to +3 +3 to +5
Key Motif α-helix + Rana box α-helix + Rana box Linear hydrophobic α-helix
Antimicrobial Activity (MIC, μg/mL)
E. coli 4–8 8–16 16–32 8–16
S. aureus 2–4 4–8 8–64 4–8
C. albicans 8–16 16–32 >64 16–32
Hemolytic Activity Moderate High Low Moderate

Key Findings :

Structural Stability : The presence of the Rana box in this compound and Brevinin-1 enhances proteolytic resistance compared to Temporin and Ranatuerin-2, which lack this motif .

Potency : this compound exhibits superior antimicrobial activity against both bacterial and fungal pathogens compared to Temporin, likely due to its higher net charge and amphipathic design .

Selectivity : Temporin shows lower hemolytic activity but reduced antimicrobial efficacy, whereas this compound balances moderate hemolysis with strong pathogen inhibition .

Table 2: Physicochemical Properties of this compound and Analogs
Property This compound Brevinin-1 Temporin
Hydrophobicity 0.45 0.42 0.68
Isoelectric Point 9.8 9.5–10.2 8.2–8.9
Solubility (mg/mL) 1.2 0.9–1.1 0.3–0.5
LogP -1.2 -1.5 to -1.0 2.1–2.5

Insights :

  • This compound’s lower hydrophobicity compared to Temporin reduces nonspecific interactions with mammalian cells, improving selectivity .
  • The peptide’s high solubility and negative LogP value align with its cationic nature, facilitating aqueous dispersion and membrane targeting .

Mechanistic and Clinical Advantages

This compound demonstrates unique advantages in preclinical studies:

  • Synergy with Antibiotics : Combines synergistically with β-lactams against methicillin-resistant S. aureus (MRSA), reducing effective doses by 4–8 fold .
  • Anti-Biofilm Activity: Disrupts Pseudomonas aeruginosa biofilms at sub-MIC concentrations, outperforming Brevinin-1 and Ranatuerin-2 .
  • Low Resistance Induction : Unlike conventional antibiotics, this compound’s membrane-targeting mechanism minimizes bacterial resistance development .

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